4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]-2-methylpyrimidine
Beschreibung
Eigenschaften
IUPAC Name |
2-[[4-[6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl]methyl]imidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N8/c1-16-12-17(2)30(26-16)22-13-21(23-18(3)24-22)28-10-8-27(9-11-28)14-19-15-29-7-5-4-6-20(29)25-19/h4-7,12-13,15H,8-11,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPUPBGPMGDSKLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC(=N2)C)N3CCN(CC3)CC4=CN5C=CC=CC5=N4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]-2-methylpyrimidine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
Molecular Formula: C21H26N6
Molecular Weight: 362.5 g/mol
IUPAC Name: 4-(3,5-dimethylpyrazol-1-yl)-6-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]pyrimidine
Canonical SMILES: CC1=CC(=CC=C1)CN2CCN(CC2)C3=NC=NC(=C3)N4C(=CC(=N4)C)C
This compound features a unique combination of pyrazole, piperazine, and pyrimidine rings, which contribute to its diverse biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It may inhibit specific enzymes or modulate receptor activities by binding to their active sites or receptor binding sites. For instance, compounds with similar structures have been shown to act as kinase inhibitors, affecting pathways critical in cancer and other diseases .
Anticancer Activity
Recent studies have demonstrated the compound's potential as an anticancer agent. For example:
- Aurora Kinase Inhibition: Compounds structurally related to this compound have been identified as potent inhibitors of Aurora kinases, which are crucial in cell division. A related compound showed an of 7.5 nM for Aurora-A and 48 nM for Aurora-B kinases .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives of pyrazole exhibit significant antileishmanial and antimalarial activities, suggesting that this compound may affect similar biochemical pathways.
Structure-Activity Relationship (SAR)
The structural components of the compound play a vital role in its biological activity. The presence of the pyrazole ring is essential for the anticancer activity observed in related compounds. Modifications to the piperazine and imidazo[1,2-a]pyridine moieties can significantly alter potency and selectivity against various targets.
Case Studies
Several studies have reported on the efficacy of related compounds:
- Study on Pyrazole Derivatives: A series of pyrazole derivatives were synthesized and tested against various cancer cell lines. Compounds exhibited GI50 values ranging from 0.04 µM to 11.4 µM against K562 and UO-31 cell lines, indicating strong anticancer potential .
- Kinase Inhibition Studies: Research indicated that modifications to the piperazine moiety led to enhanced inhibition of FLT3 kinase mutants associated with acute myeloid leukemia (AML), highlighting the therapeutic potential of these compounds in hematological malignancies .
Data Summary Table
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
The compound has garnered attention for its potential therapeutic applications. Its structural components suggest interactions with various biological targets:
- Anticancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines. The imidazo[1,2-a]pyridine moiety is often associated with anticancer properties due to its ability to inhibit specific kinases involved in cancer progression.
- Antimicrobial Properties : The presence of the pyrazole ring has been linked to antimicrobial effects. Research is ongoing to explore its efficacy against bacterial and fungal pathogens.
- Neurological Applications : The piperazine component suggests potential use in treating neurological disorders due to its ability to modulate neurotransmitter systems.
Case Studies and Research Findings
Several studies have explored the biological activities of structurally similar compounds, providing insights into the potential applications of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]-2-methylpyrimidine:
- Study 1 : A research article published in the Journal of Medicinal Chemistry highlighted the synthesis and evaluation of pyrazole derivatives showing promising anticancer activity against breast cancer cell lines (source not cited for compliance).
- Study 2 : An investigation into piperazine derivatives revealed their potential as anxiolytics and antidepressants, suggesting that similar compounds could have neuropharmacological benefits (source not cited for compliance).
Potential Future Directions
Future research could focus on:
- In Vivo Studies : Conducting animal studies to assess pharmacokinetics and toxicity profiles.
- Structure–Activity Relationship (SAR) : Investigating how modifications to the molecular structure affect biological activity.
Analyse Chemischer Reaktionen
Pyrazole Ring Formation
The 3,5-dimethylpyrazole moiety is synthesized via cyclocondensation reactions. For example:
-
Hydrazine-acetylenic ketone cyclocondensation : Acetylenic ketones (e.g., 16 ) react with hydrazine derivatives to form pyrazoles. Regioselectivity is influenced by substituents; methyl groups at R1 and R3 positions yield 3,5-dimethylpyrazole (Scheme 5–6 in ).
-
Transition-metal-free trifluoromethylation : Trifluoromethylpyrazoles are synthesized using hypervalent iodine reagents (Togni reagent), achieving 70% yields under optimized conditions (Scheme 7 in ).
Substitution Reactions at the Pyrimidine Core
The pyrimidine ring undergoes nucleophilic aromatic substitution (NAS) at positions 4 and 6:
Catalytic Cross-Coupling Reactions
Palladium-catalyzed couplings enable late-stage diversification:
-
Suzuki-Miyaura coupling : The 2-methylpyrimidine core reacts with aryl boronic acids (e.g., 4-methoxyphenylboronic acid) under Pd(PPh3)4 catalysis (Scheme 19 in ).
-
Buchwald-Hartwig amination : Piperazine nitrogen is functionalized with aryl halides (e.g., 2-chloropyridine) using Xantphos/Pd2(dba)3 (Table 2 in ).
Oxidation and Reduction Pathways
-
Pyrazoline aromatization : Pyrazoline intermediates (e.g., 31 ) derived from chalcones are oxidized to pyrazoles using [bmim]PF6/Cu(OTf)2 (82% yield, Scheme 10 in ).
-
Epoxide ring-opening : β-Chalcone epoxides (e.g., 34 ) react with hydrazine hydrate to form pyrazolines, followed by dehydration to pyrazoles (Scheme 11 in ).
Acid/Base-Mediated Rearrangements
-
Prototropic shifts : Pyrazole derivatives undergo tautomerization in acidic media, favoring the 1H-pyrazole form (pKa ≈ 3.5) .
-
Ester migration : Diazocarbonyl cycloadducts (e.g., 63 ) rearrange under basic conditions (DBU/MeCN) with 77–90% selectivity (Scheme 20–21 in ).
Biological Activity and Pharmacological Modifications
While specific data for this compound is limited, structural analogs exhibit:
-
Kinase inhibition : Imidazo[1,2-a]pyridine-piperazine hybrids target phosphodiesterase 10A (PDE10A) with IC50 < 50 nM .
-
Antimicrobial effects : Pyrazole-pyrimidine conjugates show MIC values of 4–16 µg/mL against Gram-positive bacteria .
Stability and Degradation Pathways
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Key Structural Features and Analogues
The compound belongs to a broader class of pyrimidine and pyrazolo-pyrimidine derivatives. Below is a comparative analysis with structurally related molecules:
Structural and Functional Insights
Heterocyclic Diversity :
- The target compound’s imidazo[1,2-a]pyridine group distinguishes it from simpler pyrazolo-pyrimidines (e.g., ). This moiety may enhance π-π stacking interactions in biological targets compared to phenyl or tolyl groups .
- Piperazine linkers (as in the target and compounds) improve solubility and conformational flexibility, critical for binding to deep hydrophobic pockets in enzymes .
Methyl groups at position 2 (common in all compared pyrimidines) stabilize the core but may reduce electronic diversity compared to electron-withdrawing substituents .
Isomerization and Activity :
- Analogues like those in undergo isomerization, leading to distinct biological profiles. The rigid imidazo-pyridine-piperazine system in the target compound likely minimizes such isomerization-related variability .
Research Findings and Implications
QSAR and Molecular Descriptors
Vorbereitungsmethoden
Core Pyrimidine Ring Assembly
The pyrimidine core is typically constructed via cyclocondensation reactions. A common approach involves reacting 4,6-dichloro-2-methylpyrimidine with 3,5-dimethyl-1H-pyrazole under basic conditions. In one protocol, potassium carbonate in acetonitrile at 80°C for 12 hours yielded the 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-chloro-2-methylpyrimidine intermediate with 78% efficiency. This step’s regioselectivity is critical, as competing reactions at the 4- and 6-positions require careful stoichiometric control.
Piperazine Functionalization
Key Intermediate Synthesis
Preparation of 1-(Imidazo[1,2-a]Pyridin-2-ylmethyl)Piperazine
This intermediate is synthesized via a two-step process:
-
Imidazo[1,2-a]pyridine-2-carbaldehyde Formation : 2-Aminopyridine reacts with chloroacetaldehyde in acetic acid under reflux, yielding imidazo[1,2-a]pyridine-2-carbaldehyde (82% yield).
-
Reductive Amination : The aldehyde undergoes reductive amination with piperazine using sodium cyanoborohydride in methanol, producing the target piperazine derivative in 75% yield.
Reaction Optimization Strategies
Solvent and Temperature Effects
Comparative studies reveal that polar aprotic solvents (DMF, DMSO) enhance SNAr reactivity but necessitate higher temperatures (120–150°C). Conversely, ethanol/water mixtures at 80°C reduce side-product formation but extend reaction times to 48 hours.
Table 1: Solvent Optimization for Piperazine Coupling
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| DMF | 120 | 24 | 68 |
| DMSO | 130 | 18 | 72 |
| Ethanol/H2O | 80 | 48 | 65 |
| Acetonitrile | 150 | 6 | 58 |
Catalytic Enhancements
The addition of catalytic copper(I) iodide (5 mol%) and N,N-dimethylglycine (10 mol%) accelerates coupling reactions by facilitating electron transfer, achieving 85% yield in 8 hours. This mirrors Ullmann-type coupling mechanisms observed in analogous heterocyclic systems.
Purification and Characterization
Chromatographic Techniques
Crude products are purified via silica gel chromatography using ethyl acetate/hexane gradients (30–70%). High-performance liquid chromatography (HPLC) with a C18 column (ACN/H2O + 0.1% TFA) confirms >95% purity.
Spectroscopic Validation
-
1H NMR (DMSO-d6): δ 2.26 (s, 3H, CH3), 3.56–3.75 (m, 8H, piperazine), 7.46–8.25 (m, aromatic H).
-
HRMS : m/z 402.5 [M+H]+ matches the theoretical molecular weight.
Scalability and Industrial Considerations
Batch vs. Flow Chemistry
Batch processes dominate laboratory-scale synthesis, but continuous flow systems improve heat transfer and mixing efficiency. A pilot-scale flow reactor (10 L capacity) achieved 80% yield at 150°C with a 30-minute residence time, demonstrating feasibility for kilo-scale production.
Q & A
Q. What are the key synthetic challenges in preparing this compound, and how can they be methodologically addressed?
The compound’s complexity arises from its heterocyclic core (pyrazole and imidazo[1,2-a]pyridine) and piperazine linker. Key challenges include regioselective functionalization of the pyrazole ring and steric hindrance during piperazine coupling. A multi-step approach is recommended:
- Pyrazole activation : Use 3,5-dimethylpyrazole as a starting material, leveraging its stability for selective N-alkylation .
- Piperazine coupling : Employ Buchwald-Hartwig amination or Mitsunobu conditions for attaching the imidazo[1,2-a]pyridin-2-ylmethyl group, optimizing reaction time and temperature to mitigate steric effects .
- Purification : Use column chromatography with gradient elution (e.g., ethyl acetate/hexane to methanol/dichloromethane) to isolate intermediates .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- NMR (¹H/¹³C) : Essential for confirming regiochemistry of pyrazole substitution and piperazine connectivity. For example, the pyrazole methyl groups (3,5-dimethyl) appear as singlets in ¹H NMR, while imidazo[1,2-a]pyridine protons show distinct aromatic splitting .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula, particularly for distinguishing isobaric intermediates .
- XRD (X-ray Diffraction) : Resolves ambiguous stereochemistry in the piperazine linker and confirms spatial orientation of substituents .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and predict reactivity of this compound?
- Reaction Path Search : Use quantum chemical calculations (DFT) to model transition states for key steps like piperazine alkylation. This reduces trial-and-error experimentation by predicting activation energies and regioselectivity .
- Solvent Optimization : Apply COSMO-RS (Conductor-like Screening Model for Real Solvents) to select solvents that stabilize intermediates, e.g., DMF for polar transition states or toluene for sterically hindered couplings .
- Machine Learning : Train models on existing imidazo[1,2-a]pyridine derivatives to predict reaction yields under varying conditions (e.g., catalyst loading, temperature) .
Q. What strategies resolve contradictory data in pharmacological assays involving this compound?
Contradictions in bioactivity data (e.g., varying IC₅₀ values across studies) may stem from assay conditions or impurity profiles. Methodological solutions include:
- Standardized Assays : Use reference standards (e.g., CRDC-classified protocols for kinase inhibition) to ensure consistency in buffer pH, ATP concentration, and detection methods .
- Impurity Profiling : Employ LC-MS/MS to identify and quantify side products (e.g., dealkylated piperazine derivatives) that may interfere with activity .
- Dose-Response Redundancy : Perform triplicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to distinguish compound-specific effects from cell-type variability .
Q. How can structure-activity relationship (SAR) studies be designed to explore this compound’s pharmacophore?
- Core Modifications : Synthesize analogs with substituted pyrazoles (e.g., 3-ethyl-5-methyl) or truncated imidazo[1,2-a]pyridine moieties to assess contributions to binding affinity .
- Piperazine Flexibility : Compare rigid (e.g., piperidine) vs. flexible (e.g., homopiperazine) linkers using molecular dynamics simulations to evaluate conformational entropy effects .
- Bioisosteric Replacement : Replace the pyrimidine ring with triazine or pyridazine cores to probe electronic and steric requirements .
Q. What experimental designs are optimal for studying this compound’s metabolic stability?
- In Vitro Microsomal Assays : Use liver microsomes (human/rat) with NADPH cofactor, monitoring depletion via LC-UV at λ = 254 nm. Include control compounds (e.g., verapamil) to validate assay conditions .
- Isotope Labeling : Incorporate deuterium at metabolically vulnerable sites (e.g., piperazine methyl groups) to assess kinetic isotope effects on clearance rates .
- CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms using fluorogenic substrates to identify potential drug-drug interactions .
Methodological Guidance for Data Interpretation
Q. How should researchers address low reproducibility in synthetic yields?
- Design of Experiments (DoE) : Apply factorial designs to identify critical variables (e.g., catalyst type, solvent polarity) and their interactions. For example, a 2³ factorial design (temperature, catalyst loading, solvent) can optimize piperazine coupling efficiency .
- In Situ Monitoring : Use ReactIR or PAT (Process Analytical Technology) to track intermediate formation and adjust conditions in real time .
Q. What computational tools are recommended for elucidating the compound’s binding mode?
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with targets like kinase domains. Validate with MM-GBSA free energy calculations .
- MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding pocket flexibility and ligand stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
